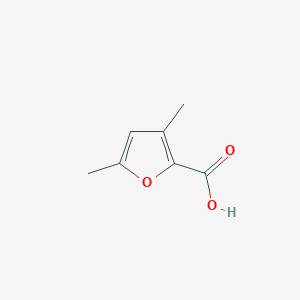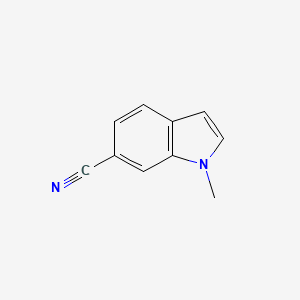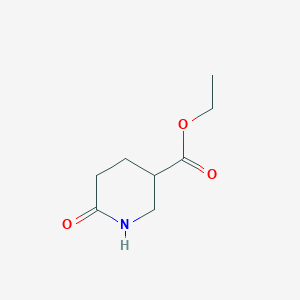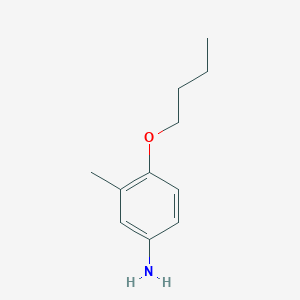
3,5-Dimethylfuran-2-carboxylic acid
Vue d'ensemble
Description
3,5-Dimethylfuran-2-carboxylic acid is a chemical compound with the molecular formula C7H8O3. It is a member of the class of furans .
Synthesis Analysis
The synthesis of 3,5-Dimethylfuran-2-carboxylic acid and similar compounds has been a topic of research. For instance, a study discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass . Another study highlights the production of 2,5-Furandicarboxylic acid (FDCA) from 5-Hydroxymethylfurfural (HMF) over a Molybdenum-Vanadium Oxide Catalyst .
Chemical Reactions Analysis
The chemical reactions involving 3,5-Dimethylfuran-2-carboxylic acid are complex and can involve various catalysts and conditions . For instance, one study discusses the conversion of furfural into bio-chemicals through chemo- and bio-catalysis .
Physical And Chemical Properties Analysis
Carboxylic acids, such as 3,5-Dimethylfuran-2-carboxylic acid, generally exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They are also soluble in organic solvents like ethanol, toluene, and diethyl ether .
Applications De Recherche Scientifique
Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . They are used in the synthesis of monomers for the manufacture of biodegradable polymers . Furan derivatives such as 2,5-furandicarboxylic acid (FDCA) and 2,5-dimethylfuran (2,5-DMF) are considered “sleeping giants” of renewable intermediate chemicals . They offer major routes for achieving sustainable energy supply and the production of valuable chemicals .
The specific scientific fields that use these chemicals include green chemistry, sustainable chemistry, and biotechnology . The methods of application or experimental procedures involve chemocatalysis and molecular devices implicated in energy transfer coupling to chemical cycles . The outcomes of these applications are many new, spectacular applications of biotechnology and chemical innovations .
- FPCs are directly available from biomass and have a wide range of applications .
- They are used in the synthesis of monomers for the manufacture of biodegradable polymers .
- Furan derivatives such as 2,5-furandicarboxylic acid (FDCA) and 2,5-dimethylfuran (2,5-DMF) are considered “sleeping giants” of renewable intermediate chemicals .
- They offer major routes for achieving sustainable energy supply and the production of valuable chemicals .
- The methods of application or experimental procedures involve chemocatalysis and molecular devices implicated in energy transfer coupling to chemical cycles .
- The outcomes of these applications are many new, spectacular applications of biotechnology and chemical innovations .
- Many experts believe that the most effective use of biomass is the synthesis of monomers for the manufacture of biodegradable polymers .
- 2,5-Furandicarboxylic acid (FDCA) and related diols are exceptionally good for this purpose .
Green Chemistry and Sustainable Chemistry
Biotechnology
Monomer and Polymer Synthesis
Biofuels
- FPCs are directly available from biomass and have a wide range of applications .
- They are used in the synthesis of monomers for the manufacture of biodegradable polymers .
- Furan derivatives such as 2,5-furandicarboxylic acid (FDCA) and 2,5-dimethylfuran (2,5-DMF) are considered “sleeping giants” of renewable intermediate chemicals .
- They offer major routes for achieving sustainable energy supply and the production of valuable chemicals .
- The methods of application or experimental procedures involve chemocatalysis and molecular devices implicated in energy transfer coupling to chemical cycles .
- The outcomes of these applications are many new, spectacular applications of biotechnology and chemical innovations .
- Many experts believe that the most effective use of biomass is the synthesis of monomers for the manufacture of biodegradable polymers .
- 2,5-Furandicarboxylic acid (FDCA) and related diols are exceptionally good for this purpose .
Green Chemistry and Sustainable Chemistry
Biotechnology
Monomer and Polymer Synthesis
Biofuels
Safety And Hazards
Orientations Futures
The future of 3,5-Dimethylfuran-2-carboxylic acid and similar compounds lies in their potential applications as sustainable substitutes for petroleum-derived chemicals . For instance, 2,5-Furandicarboxylic acid (FDCA) is being explored as a potential replacement for terephthalic acid in the production of bio-based polymers .
Propriétés
IUPAC Name |
3,5-dimethylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQYEIUBJMVDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574301 | |
| Record name | 3,5-Dimethylfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylfuran-2-carboxylic acid | |
CAS RN |
34297-68-2 | |
| Record name | 3,5-Dimethylfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)



![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)
![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)
![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)

